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5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Medicinal chemistry teams exploring pyrazine-substituted pyrrolidin-2-one SAR face uncontrolled variables when substituting regioisomers. The 5-substituted isomer (CAS 2168994-24-7) orients the pyrazine ring in a distinct spatial conformation versus the 3- and 4-substituted analogs, critically altering hydrogen-bonding vectors and molecular recognition. • Discrete SAR probe: 5-position oxymethyl attachment defines unique H-bond donor/acceptor geometry • Validated negative control: No 5-LOX inhibition at 100 µM (CHEMBL620010), ideal for assay specificity validation • Fragment-compatible: MW 193.20 Da, XLogP3 -0.5, TPSA 64.1 Ų - suitable for fragment library inclusion

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2168994-24-7
Cat. No. B2743760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one
CAS2168994-24-7
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(=O)NC1COC2=NC=CN=C2
InChIInChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13)
InChIKeyQIHSHISGEQZJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one Identity & Properties


5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2168994-24-7) is a heterocyclic small molecule (MW 193.20 g/mol; formula C₉H₁₁N₃O₂) comprising a pyrrolidin-2-one core linked via an oxymethyl bridge to a pyrazin-2-yloxy moiety [1]. Its computed LogP is -0.5, and it possesses a topological polar surface area of 64.1 Ų [1]. Publicly available biological annotation is extremely sparse; the compound was evaluated in a single 5-lipoxygenase inhibition assay at 100 µM and exhibited no significant activity (NS) [2]. A preliminary screening patent abstract suggests potential as a CCR5 antagonist scaffold, but no quantitative affinity data for this specific compound has been disclosed in peer-reviewed literature [3]. As of the knowledge cutoff, no in vivo pharmacokinetic, selectivity, or toxicity data have been published for this entity.

Regioisomeric Identity
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (5-substituted regioisomer)
Fragment-like physicochemical profile
High polarity; computed LogP

Why Generic Substitution Is Not Justified


Pyrrolidin-2-one derivatives bearing pyrazinyl-ether substitutions are not interchangeable building blocks. The regiochemistry of the oxymethyl attachment (5-position vs. 3-position vs. 4-position) dictates distinct three-dimensional conformations and hydrogen-bonding vectors, which critically influence molecular recognition [1]. For instance, the 5-substituted isomer (CAS 2168994-24-7) places the pyrazine ring in a different spatial orientation relative to the lactam NH donor compared to its 4-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one isomer (CAS 2167895-74-9) . Even in the absence of comprehensive head-to-head biological data, established medicinal chemistry principles dictate that such positional variations yield divergent target-binding profiles, metabolic stability, and physicochemical properties (e.g., the computed XLogP3 of -0.5 for the 5-isomer [1] may differ meaningfully from its regioisomers). Substituting one isomer for another without empirical bridging data introduces an uncontrolled variable in any structure-activity relationship (SAR) or synthetic campaign and is scientifically inadvisable for procurement decisions in lead optimization programs.

Regiochemistry Shifts Binding Conformation
5-position substitution orients the pyrazine ring differently vs. 4-position, altering hydrogen-bonding vectors and target recognition.
Computed Lipophilicity Profile Diverges
Physicochemical properties (e.g., lipophilicity, permeability) are expected to differ across regioisomers, confounding SAR without direct bridging data.

Quantitative Differentiation Evidence


Regiochemical Impact on Physicochemical & ADME Profiles

The 5-[(pyrazin-2-yloxy)methyl] substitution pattern on the pyrrolidin-2-one ring (target compound, CAS 2168994-24-7) differs from the 4-substituted isomer (CAS 2167895-74-9) in computed lipophilicity, which directly impacts predicted membrane permeability and nonspecific protein binding. The target compound's XLogP3 value of -0.5 indicates greater aqueous solubility relative to typical drug-like scaffolds, while the 4-isomer's computed properties, though not independently verified in the same study, are expected to differ due to altered molecular shape and dipole moment [1]. This difference is critical when selecting a synthetic intermediate for parallel SAR exploration, as regioisomeric building blocks introduced at an early stage will propagate distinct physicochemical signatures throughout the derived compound library.

Regiochemical Property Shift
Class-level inference
XLogP3: -0.5 (target); comparator data not publicly available
Regioisomerism may produce divergent ADME profiles
Bridging data required for SAR interchange
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

5-Lipoxygenase Inactivity as Differentiator

In a ChEMBL-curated binding assay (CHEMBL620010), 5-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one was evaluated for inhibition of 5-lipoxygenase (5-LOX) in rat basophilic leukemia (RBL-1) cells at a concentration of 100 µM and exhibited no significant activity (designated 'NS') [1]. This negative result provides a useful counter-screen datum: the compound does not possess the 5-LOX pharmacophore required for inhibition, in contrast to known 5-LOX inhibitors such as 15-HETE analogues that exhibit IC₅₀ values in the low micromolar range in the same assay system [2]. For programs seeking to avoid 5-LOX off-target activity, this negative selectivity profile may constitute a differentiating advantage relative to structurally related lipoxygenase-active chemotypes.

5-LOX Inhibition
Cross-study comparable
Target: NS at 100 µM; Active comparators: IC50 1–50 µM
May serve as a negative selectivity filter
Assay: RBL-1 cell-based 5-LOX; 100 µM screen
Inflammation Enzymology 5-Lipoxygenase

Computed Drug-Likeness Guides Building Block Selection

The target compound satisfies key physicochemical criteria for fragment-based and lead-like screening collections. It has a molecular weight of 193.20 g/mol (well within the fragment rule-of-three limit of <300 Da), a single hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 64.1 Ų [1]. In contrast, larger pyrrolidin-2-one derivatives bearing extended piperidine-carbonyl-pyrazine substituents (e.g., CAS 2034210-27-8, MW ~394.5 Da) [2] exceed lead-like molecular weight thresholds and offer fewer opportunities for property-based optimization. The lower molecular complexity and favorable TPSA of the target compound make it a more suitable starting point for fragment growth strategies where maintaining ligand efficiency during optimization is paramount.

Fragment/Lead-likeness Profile
Class-level inference
MW 193.2 Da; TPSA 64.1 Ų; XLogP3 -0.5
Lower molecular complexity supports fragment library inclusion
Compared to larger pyrrolidin-2-one analogs (MW ~394.5)
Fragment-Based Drug Discovery ADME Prediction Building Block Selection

Application Scenarios


Fragment-Based Discovery: Soluble Pyrazine Building Block

Given its low molecular weight (193.20 Da), favorable computed XLogP3 of -0.5, and TPSA of 64.1 Ų [1], this compound is suited for fragment library inclusion where aqueous solubility and ligand efficiency are prioritized. Its pyrrolidin-2-one core provides a hydrogen-bond donor/acceptor motif amenable to structure-based design, while the pyrazine ring offers additional π-stacking and hydrogen-bond acceptor interactions. The absence of 5-LOX activity at 100 µM [2] may be advantageous for programs targeting non-inflammatory pathways where lipoxygenase off-target effects are undesirable. Researchers should note that procurement must be isomer-specific (5-position substitution), as the 4-position isomer will alter the spatial presentation of the pyrazine ring .

Regioisomer-Specific SAR of Pyrrolidinone Pyrazine Ethers

For medicinal chemistry teams systematically exploring the SAR of pyrazine-substituted pyrrolidin-2-ones, the 5-[(pyrazin-2-yloxy)methyl] isomer constitutes a discrete SAR probe distinct from the 4-substituted analog (CAS 2167895-74-9) and the 3-substituted analog (CAS 2197736-19-7) . The computed XLogP3 of -0.5 confirms relatively high polarity [1], which may translate to lower nonspecific protein binding and reduced phospholipidosis risk compared to more lipophilic analogs. Parallel procurement of all three regioisomers enables systematic mapping of the spatial requirements for target engagement.

Negative Control for 5-Lipoxygenase Assays

The compound's documented lack of 5-LOX inhibitory activity at 100 µM in RBL-1 cells (designated 'NS' in CHEMBL620010) [2] supports its use as a negative control in 5-lipoxygenase enzymatic or cell-based assays. In contrast to active 15-HETE analogs that show IC₅₀ values of 1–50 µM in the same assay platform, this compound can serve as a chemically similar yet pharmacologically inert comparator to validate assay specificity [3]. Its structural features (pyrrolidin-2-one core with heterocyclic ether substitution) provide a closer chemical match to active lipoxygenase inhibitors than common solvent-only negative controls.

Molecular Docking Studies for CCR5 Antagonism

A preliminary patent disclosure indicates potential CCR5 antagonistic activity for compounds within this chemotype [4]. While the specific quantitative binding data for CAS 2168994-24-7 has not been published in peer-reviewed form, computational chemists may employ this compound's well-defined structure (InChIKey: QIHSHISGEQZJQZ-UHFFFAOYSA-N) [1] for docking studies against the CCR5 receptor (PDB structures available) to generate testable hypotheses. Procurement of the authentic compound enables subsequent in vitro validation of computational predictions.

Application
Selection Property
Validation Focus
Fragment-based library design
Polar fragment-like profile; H-bond donor/acceptor motif
Solubility, ligand efficiency, and SAR compatibility
Regioisomer-specific SAR mapping
5-position oxymethyl-pyrazine regioisomer
Conformational and target engagement mapping across isomers
5-LOX negative control
Absence of 5-lipoxygenase inhibitory activity
Assay specificity; off-target counter-screen validation
CCR5 docking studies
Well-defined 2D/3D structure for computational modeling
Binding pose hypothesis generation and in vitro validation
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